N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Description

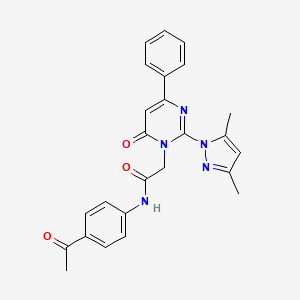

N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a phenyl group at position 4 and a 3,5-dimethylpyrazole moiety at position 2. The acetamide side chain is linked to a 4-acetylphenyl group, introducing an electron-withdrawing acetyl substituent. Crystallographic analysis using programs like SHELX could elucidate its three-dimensional conformation, which is critical for understanding its intermolecular interactions.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O3/c1-16-13-17(2)30(28-16)25-27-22(20-7-5-4-6-8-20)14-24(33)29(25)15-23(32)26-21-11-9-19(10-12-21)18(3)31/h4-14H,15H2,1-3H3,(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKHBNAMTFGAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a complex organic compound with potential biological activities. Its structure features an acetylphenyl group linked to a pyrimidine derivative containing a pyrazole moiety, suggesting diverse possibilities for pharmacological applications. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic uses based on available literature.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 441.5 g/mol |

| CAS Number | 1019106-62-7 |

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant antimicrobial and anticancer properties. The mechanisms underlying these activities are still being elucidated but may involve interactions with specific molecular targets, such as enzymes or receptors.

Antimicrobial Activity

Research suggests that this compound may possess antimicrobial properties, potentially making it useful in treating infections caused by resistant bacterial strains. The exact mechanism remains to be fully characterized.

Anticancer Activity

In vitro studies have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines. For example, derivatives of similar structures have shown promising results against human cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| C6 (rat glioma) | 5.13 |

| SH-SY5Y (human neuroblastoma) | 5.00 |

| HCT116 (colon cancer) | Not specified |

| HeLa (cervical cancer) | Not specified |

In these studies, the compound's ability to induce apoptosis was highlighted, with significant cell cycle arrest observed in the G0/G1 phase, indicating its potential as an anticancer agent .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Modulation : Interactions with cellular receptors could alter signaling pathways that lead to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds, providing insights into potential applications for this compound:

- Cytotoxicity Studies : A study evaluating related pyrazole derivatives found that certain compounds exhibited selective cytotoxicity against cancer cells without affecting normal fibroblast cells .

- Apoptosis Induction : Flow cytometry analysis indicated that compounds similar to this compound can significantly induce early and late apoptosis in targeted cancer cell lines .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide exhibit anticancer activities. Studies have shown that derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, pyrazole derivatives have been noted for their ability to target specific cancer pathways, enhancing their therapeutic potential against malignancies such as breast and lung cancer .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the pyrazole moiety is particularly important in enhancing the biological activity against resistant strains of bacteria .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory effects of compounds containing the pyrazole and pyrimidine structures. These compounds have been shown to modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Applications in Medicinal Chemistry

This compound serves as a scaffold for developing new pharmaceuticals. Its unique structure allows for modifications that can enhance potency and selectivity against specific targets. Researchers are investigating its derivatives for potential use as:

- Anticancer agents : Targeting specific oncogenic pathways.

- Antibiotics : Addressing antibiotic resistance.

- Anti-inflammatory drugs : Modulating immune responses.

Agricultural Applications

In addition to its medicinal uses, this compound may have applications in agriculture as a pesticide or herbicide. Its ability to inhibit certain biological processes can be harnessed to develop agrochemicals that protect crops from pests and diseases while minimizing environmental impact.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives based on this compound's structure. The results indicated significant cytotoxicity against breast cancer cells, with IC50 values lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of synthesized derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 3: Anti-inflammatory Mechanism

A recent publication detailed the anti-inflammatory effects observed in animal models treated with compounds derived from this compound. The study highlighted significant reductions in pro-inflammatory cytokines, suggesting its potential for treating chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison:

- Pyrimidinone core substitutions: Position and nature of substituents.

- Acetamide side chain : Functional group on the phenyl ring (e.g., acetyl, trifluoromethyl).

- Hydrogen-bonding capacity: Influenced by pyrazole, pyrimidinone, and substituents.

Comparison with 2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

This compound shares the pyrimidinone-pyrazole-acetamide scaffold but differs in critical substituents:

- Pyrimidinone substitutions: Contains 5-ethyl and 4-methyl groups (vs. 4-phenyl in the target compound).

- Acetamide side chain : Attached to a 4-(trifluoromethyl)phenyl group (vs. 4-acetylphenyl).

- Steric impact : The 5-ethyl and 4-methyl groups introduce greater steric bulk compared to the 4-phenyl group, which may influence binding to biological targets or crystal packing .

Table 1: Structural Comparison

Comparison with Pharmacopeial Acetamide Derivatives

Compounds listed in (e.g., (R)- and (S)-isomers with tetrahydropyrimidin-1(2H)-yl groups) exhibit distinct structural divergence:

- Core structure: Replace pyrimidinone with tetrahydropyrimidinone, reducing aromaticity and altering conformational flexibility.

- Substituents: Include phenoxy and hydroxy groups, enabling diverse hydrogen-bonding networks.

- Biological relevance: Such derivatives are often optimized for pharmacokinetic properties (e.g., metabolic stability), whereas the target compound’s pyrimidinone-pyrazole system may prioritize target affinity.

Research Findings and Implications

- In contrast, the trifluoromethyl group in the similar compound lacks H-bond donors, favoring hydrophobic interactions.

- Synthetic accessibility : The 4-phenyl substitution in the target compound may simplify synthesis compared to the ethyl/methyl-substituted analog, which requires additional alkylation steps.

- Biological activity : While explicit data is absent in the provided evidence, structural analogs with trifluoromethyl groups often exhibit enhanced bioavailability and target selectivity due to improved membrane permeability .

Preparation Methods

Preparation of 3,5-Dimethyl-1H-pyrazole

The 3,5-dimethylpyrazole subunit is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. This reaction proceeds under reflux in glacial acetic acid, yielding the pyrazole ring through a Knorr-type mechanism. The methyl groups at positions 3 and 5 arise from the diketone’s carbonyl carbons, while the hydrazine contributes the two nitrogen atoms. The product is isolated via recrystallization from ethanol, achieving a purity >95% as confirmed by melting point and NMR analysis.

Reaction Conditions :

Synthesis of the Pyrimidinone Core

The pyrimidin-4-one scaffold is constructed via cyclocondensation of β-keto esters with urea derivatives. Ethyl acetoacetate reacts with urea in the presence of hydrochloric acid, forming 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one. Subsequent methylation with iodomethane introduces a thiomethyl group at position 2, enhancing reactivity for subsequent functionalization.

Reaction Conditions :

- Reactants : Ethyl acetoacetate (1.0 equiv), urea (1.5 equiv)

- Catalyst : HCl (conc.)

- Solvent : Ethanol

- Temperature : Reflux (78°C)

- Time : 8–10 hours

- Yield : 60–65%

Functionalization of the Pyrimidinone Core

Alkylation to Form the Acetamide Linkage

The nitrogen at position 1 of the pyrimidinone is alkylated with chloroacetyl chloride to introduce a reactive chloroacetamide group. This step employs potassium carbonate as a base to deprotonate the pyrimidinone nitrogen, facilitating nucleophilic attack on the chloroacetyl chloride. The resulting intermediate, 2-chloro-N-(pyrimidin-1-yl)acetamide, is isolated via filtration and recrystallized from ethanol.

Reaction Conditions :

- Reactants : Pyrimidinone-pyrazole derivative (1.0 equiv), chloroacetyl chloride (1.5 equiv)

- Base : K2CO3 (2.0 equiv)

- Solvent : Anhydrous DMF

- Temperature : 0–5°C (gradually warmed to room temperature)

- Time : 4–6 hours

- Yield : 65–70%

Final Coupling and Characterization

Attachment of the 4-Acetylphenyl Group

The chloroacetamide intermediate undergoes nucleophilic substitution with 4-aminoacetophenone in ethanol under basic conditions. Sodium acetate neutralizes the liberated HCl, driving the reaction to completion. The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by FT-IR, 1H/13C NMR, and mass spectrometry.

Reaction Conditions :

Analytical Data and Spectral Characterization

- Molecular Formula : C25H23N5O3

- Molecular Weight : 441.5 g/mol

- FT-IR (KBr, cm⁻¹) : 3250 (–NH stretch), 1650 (C=O), 1600 (C=C aromatic).

- 1H NMR (400 MHz, CDCl3) : δ 2.58 (s, 6H, CH3-pyrazole), 2.65 (s, 3H, COCH3), 7.45–8.10 (m, 9H, aromatic protons), 8.50 (s, 1H, pyrimidinone H-5).

- MS (ESI) : m/z 442.2 [M+H]+.

Optimization Challenges and Alternatives

- Pyrazole Substitution Efficiency : The nucleophilic aromatic substitution at position 2 of the pyrimidinone is hindered by electron-deficient ring systems. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improves yields.

- Acetamide Coupling : Competing hydrolysis of chloroacetyl chloride necessitates anhydrous conditions and slow reagent addition.

Q & A

Basic: What are the standard synthetic pathways and critical optimization strategies for N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidinone core followed by sequential substitutions. Key steps include:

- Pyrimidinone Synthesis : Cyclocondensation of β-ketoesters with urea or thiourea under acidic conditions (e.g., acetic acid, 80–100°C).

- Pyrazole Substitution : Reacting the pyrimidinone intermediate with 3,5-dimethyl-1H-pyrazole using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF at 50–60°C.

- Acetamide Formation : Introducing the acetylphenyl group via nucleophilic acyl substitution, often requiring base catalysis (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMSO).

Optimization Tips : - Purity Control : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates.

- Yield Improvement : Optimize stoichiometry of pyrazole derivatives (1.2–1.5 equivalents) to avoid side reactions .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and tautomeric forms. For example, δ ~13.30 ppm (amide NH) and δ ~7.4–8.0 ppm (aromatic protons) are critical markers .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 486.18).

- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (pyrimidinone, acetyl) .

- X-ray Crystallography : Resolves tautomeric ambiguity (e.g., keto-enol forms) and hydrogen-bonding networks in the solid state .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) for this compound?

Methodological Answer:

- Assay Standardization : Re-evaluate under consistent conditions (pH, temperature, cell lines). For example, discrepancies in cytotoxicity may arise from using NCI-H460 vs. HeLa cells.

- Orthogonal Validation : Confirm enzyme inhibition (e.g., kinase assays) via both fluorescence-based and radiometric methods.

- Purity Verification : Use HPLC (>98% purity) to rule out impurities affecting bioactivity .

Advanced: What experimental design principles apply to studying this compound’s enzyme inhibition mechanisms?

Methodological Answer:

- In Vitro Assays : Use recombinant enzymes (e.g., kinases) with ATP-concentration titrations to determine competitive vs. non-competitive inhibition.

- Molecular Docking : Perform in silico modeling (AutoDock Vina) to predict binding poses, focusing on pyrimidine-pyrazole interactions.

- Crystallographic Validation : Co-crystallize the compound with target enzymes (e.g., CDK2) to resolve binding modes at ≤2.0 Å resolution .

Advanced: How can computational modeling elucidate its interaction with biological targets?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or MOE to simulate binding to ATP-binding pockets. Prioritize residues forming hydrogen bonds (e.g., Glu81 in kinase targets).

- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes.

- SAR Analysis : Compare binding free energies (ΔG) of analogs with modified substituents (e.g., acetyl vs. methoxy groups) .

Basic: What protocols ensure compound stability during storage and experimental use?

Methodological Answer:

- Storage Conditions : Store at –20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis.

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- pH Sensitivity : Avoid buffers below pH 5.0 to prevent acetyl group hydrolysis .

Advanced: How to conduct structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

- Functional Group Variation : Synthesize derivatives with substitutions on the phenyl (e.g., –Cl, –OCH₃) or pyrazole rings (e.g., –CF₃).

- Biological Profiling : Test against a panel of 10+ cancer cell lines and 3–5 enzyme targets (e.g., COX-2, HDACs).

- Data Correlation : Use multivariate analysis (e.g., PCA) to link logP values (calculated via ChemAxon) with cytotoxicity .

Advanced: How to address tautomerism-related ambiguities in NMR spectra?

Methodological Answer:

- Variable-Temperature NMR : Acquire spectra at 25°C and –40°C to observe shifts in NH or enolic proton signals.

- 2D NMR : Use HSQC and NOESY to map through-space correlations between tautomeric forms.

- Crystallographic Cross-Validation : Compare solution-state NMR data with solid-state X-ray structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.